molecular formula C15H23ClN2O B12286126 N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride

Cat. No.: B12286126
M. Wt: 282.81 g/mol
InChI Key: NGCSJOMTORYNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is structurally related to fentanyl analogs, which are synthetic opioids known for their potent analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 3-methylpiperidine with phenylpropanamide under hydrogenation conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the central nervous system. This interaction leads to the activation of G-protein coupled receptors, which modulate synaptic transmission and result in analgesic effects. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which influences its pharmacological profile and receptor binding affinity .

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2;/h4-8,12,14,16H,3,9-11H2,1-2H3;1H

InChI Key

NGCSJOMTORYNCC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.